6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-Amino-Tic) is a conformationally constrained cyclic amino acid derivative. Its structure combines a tetrahydroisoquinoline scaffold with a carboxylic acid group at position 3 and an amino substituent at position 4.
Structure
3D Structure
Properties
CAS No. |
754963-56-9 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5,11H2,(H,13,14) |
InChI Key |
ZWQXRXIJLDMLST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optical Purity
| Substrate | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|---|---|
| L-Phenylalanine | H₂SO₄ | 50–80 | 3–12 | 90 | 50–85 |
| L-m-Tyrosine | HBr | 60 | 6 | 95 | 100 |
Key modifications include using L-m-tyrosine to preserve stereochemistry, yielding 100% enantiomeric excess (ee). The absence of chlorine-containing byproducts enhances safety for large-scale production.
Solid-Phase Synthesis with Orthogonal Protection
US20020055637A1 details a solid-phase strategy for functionalizing tetrahydroisoquinoline carboxylates. The method involves:
Advantages and Limitations
-
Advantages : Enables combinatorial diversification; achieves >90% purity after HPLC.
-
Limitations : Requires specialized resins (e.g., Wang resin) and multi-step protection/deprotection.
Cycloaddition Approaches for Ring Formation
A cycloaddition strategy reported in European Journal of Organic Chemistry constructs the tetrahydroisoquinoline core via enyne metathesis and Diels-Alder reactions. Starting from Schiff base 8 (a glycine equivalent), enyne building blocks (12 , 13 , 21 , 22 ) undergo cycloisomerization to form dienes (23 , 24 , 26 , 29 ). Subsequent [2+2+2] cyclotrimerization with Wilkinson’s catalyst (RhCl(PPh₃)₃) yields 6-Amino-Tic derivatives in 70–80% yield.
Key Reaction Steps
-
Enyne Metathesis : Forms exocyclic dienes at 40°C using Grubbs catalyst.
-
Cyclotrimerization : Achieves regioselective amination at position 6 via rhodium-mediated catalysis.
Post-Synthetic Functionalization of Tetrahydroisoquinoline Frameworks
J-stage research demonstrates bromination and amidation of preformed tetrahydroisoquinoline cores to introduce amino groups. For example:
-
Bromination of methyl 6-hydroxytetrahydroisoquinoline-3-carboxylate with PBr₃.
-
Displacement of bromide with ammonia or azide followed by reduction.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are used.
Reduction: Electron-transfer reduction is a key step in the synthesis of related compounds.
Substitution: Multicomponent reactions involving isomerization of iminium intermediates are highlighted.
Major Products: The major products formed from these reactions include various substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, which are important intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
Synthesis and Structural Importance
The synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methodologies. Recent advancements have utilized chemoenzymatic approaches that enhance the enantioselectivity of the synthesis process. For instance, a study reported the use of D-amino acid oxidase from Fusarium solani, which facilitated the kinetic resolution of racemic tetrahydroisoquinoline carboxylic acids, yielding high enantiomeric excess values (up to >99%) and good isolated yields (82% and 73%) for specific derivatives .
Table 1: Synthetic Methods for Tetrahydroisoquinoline-3-carboxylic Acid Derivatives
| Methodology | Description | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Chemoenzymatic Synthesis | Utilizes D-amino acid oxidase for kinetic resolution | 82 | >99 |
| Pictet–Spengler Reaction | Traditional method for synthesizing isoquinoline derivatives | Varies | Varies |
| Bischler–Nepieralski Reaction | Another classical method for isoquinoline synthesis | Varies | Varies |
| Diels–Alder Reaction | Modern synthetic approach for constructing complex derivatives | Varies | Varies |
Neurological Effects
Research has indicated that certain derivatives of this compound exhibit significant effects on locomotor activity in animal models. A study demonstrated that these compounds could transiently enhance locomotor activity in mice following peripheral injection. Notably, some derivatives were identified as endogenous compounds in the rat brain and may play a physiological role in modulating neurotransmitter levels .
Therapeutic Potential in Dopaminergic Diseases
The compound has been explored for its therapeutic potential in treating dopaminergic nerve diseases. Specific tetrahydroisoquinoline derivatives have shown promise as pharmacological agents targeting conditions such as Parkinson's disease. These compounds are believed to interact with dopaminergic pathways, potentially alleviating symptoms associated with dopaminergic degeneration .
Case Studies and Clinical Insights
Case Study 1: Locomotor Activity Enhancement
A series of experiments demonstrated that intraperitoneal administration of selected tetrahydroisoquinoline derivatives led to increased locomotor activity in mice. The study highlighted the correlation between compound structure and activity levels, suggesting a mechanism involving modulation of endogenous amines .
Case Study 2: Dopaminergic Activity
In a clinical setting, the application of this compound derivatives was investigated for their effects on patients with Parkinson's disease. Preliminary results indicated improvements in motor function and reduced severity of symptoms when administered alongside standard therapies .
Mechanism of Action
The mechanism of action of 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its role as a conformationally restricted analog of phenylalanine and proline. This restriction enhances the compound’s bioavailability, selectivity, and potency by stabilizing specific conformations that are favorable for binding to biological targets . The molecular targets and pathways involved include enzyme inhibition and receptor binding, which are crucial for its pharmacological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)
- Structural Features: Tic lacks substituents on the aromatic ring but shares the core tetrahydroisoquinoline-3-carboxylic acid structure.
- Functional Role: Tic is a well-known phenylalanine analogue used to restrict peptide backbone conformation, improving resistance to enzymatic degradation and stabilizing β-turn structures .
- Key Difference: The absence of a 6-amino group limits its hydrogen-bonding capacity compared to 6-Amino-Tic, which may reduce its versatility in targeting specific receptors .
7-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Htc)
6-Bromo-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid
- Structural Features: This compound replaces the tetrahydroisoquinoline scaffold with a tetrahydroquinoline ring and introduces a bromine atom at position 6.
- Functional Role : Bromine’s electron-withdrawing properties enhance electrophilic reactivity, making it useful in cross-coupling reactions for drug synthesis .
- Key Difference: The tetrahydroquinoline core and bromine substituent diverge significantly from 6-Amino-Tic’s structure, reducing its utility in mimicking aromatic amino acids .
α,β-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
Receptor Binding and Selectivity
- 6-Amino-Tic vs. Htc: Htc’s 7-hydroxy group is critical for opioid receptor binding, as seen in derivatives like BU09059, a κ-opioid receptor antagonist .
- 6-Amino-Tic vs. Tic: Tic is widely used in peptidomimetics (e.g., JDTic, a κ-opioid antagonist) but lacks functional groups for targeted hydrogen bonding. 6-Amino-Tic’s amino group may improve affinity for receptors requiring cationic interactions .
Enzyme Inhibition
- Influenza PA Inhibition: Derivatives of 6,7-dihydroxy-Tic (e.g., 6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) inhibit influenza virus replication by targeting PA endonuclease .
- 6-Amino-Tic Potential: The 6-amino group could enhance metal-coordination in enzyme active sites, similar to hydroxyl groups, but with altered pH-dependent behavior .
Data Table: Structural and Functional Comparison
Biological Activity
Overview
6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is part of the tetrahydroisoquinoline family, which includes various alkaloids known for their neuroprotective and anti-inflammatory properties. The structural characteristics of this compound allow it to interact with multiple biological targets.
1. Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. A study found that 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a peroxisome proliferator-activated receptor (PPAR) gamma agonist, enhancing neuroprotection and reducing inflammation in neuronal cells .
2. Antidiabetic Properties
The compound has shown promise in managing diabetes. Specifically, KY-021 (a derivative of THIQ) demonstrated significant reductions in plasma glucose and triglyceride levels in diabetic mouse models. It exhibited an effective concentration (EC50) of 11.8 nM for PPAR gamma activation and improved oral glucose tolerance at doses ranging from 1 to 3 mg/kg .
3. Antimicrobial Activity
THIQ derivatives have been evaluated for their antimicrobial properties. A novel series of isoquinoline dipeptides derived from THIQ showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
4. Anti-inflammatory Activity
The anti-inflammatory potential of THIQ was highlighted in studies where it inhibited the production of pro-inflammatory cytokines like IL-6 and TNF-α. Compounds derived from THIQ exhibited stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .
The biological activities of this compound can be attributed to several mechanisms:
- PPAR Gamma Activation : This pathway is crucial for regulating glucose metabolism and reducing inflammation.
- Inhibition of Pro-inflammatory Cytokines : The ability to modulate cytokine levels contributes to its anti-inflammatory effects.
- Antimicrobial Mechanisms : The structure of THIQ allows it to interfere with bacterial cell wall synthesis and metabolic processes.
Case Studies
Q & A
Q. What are the established synthetic routes for 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions. A foundational method starts with phenylalanine, which undergoes cyclization with formaldehyde and concentrated HCl to form 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride . Subsequent N-alkylation or substitution at the 6-position introduces the amino group. Advanced protocols may employ regioselective functionalization, as seen in the synthesis of substituted analogs, to ensure precise modification .
Key Steps :
- Cyclization of phenylalanine derivatives.
- N-Alkylation or nucleophilic substitution for amino group introduction.
- Purification via recrystallization or chromatography.
Q. How is stereochemical purity achieved during synthesis?
Optically pure forms are obtained using chiral resolution or asymmetric synthesis. For example, Hayashi et al. demonstrated the use of enantioselective reagents to isolate (3R)- and (3S)-isomers, critical for biological activity studies . Chiral HPLC or enzymatic resolution may further ensure stereochemical integrity.
Q. What analytical methods validate the compound’s structure and purity?
- NMR Spectroscopy : Confirms backbone structure and substituent positions.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity and resolves stereoisomers .
- X-ray Crystallography : Resolves absolute configuration (if crystals are obtainable).
Advanced Research Questions
Q. How do structural modifications at the 6-position influence biological activity?
Substituents at the 6-position significantly alter binding affinity and pharmacokinetics. For instance:
- Fluorine : Enhances target binding via electronegativity and hydrophobic interactions (observed in fluorinated analogs with improved enzyme inhibition) .
- Methoxy or Ethoxy Groups : Increase steric bulk, potentially reducing off-target interactions but affecting solubility .
Comparative Table :
| Substituent | Biological Impact | Source |
|---|---|---|
| -NH₂ | Base structure; moderate activity | |
| -F | Enhanced enzyme inhibition | |
| -OCH₃ | Altered solubility & selectivity |
Q. What strategies resolve contradictions in reported biological data?
Discrepancies may arise from:
Q. How does the compound interact with enzymatic targets?
Mechanistic studies involve:
Q. What are the challenges in synthesizing phosphonic acid analogs?
Introducing phosphonate groups requires regioselective N-acyliminium ion activation. Recent methods involve benzyl chloroformate-mediated phosphorylation, though yields depend on steric and electronic factors .
Methodological Considerations
- Stereochemical Analysis : Always report enantiomeric excess (e.e.) and use chiral columns for HPLC .
- Biological Replication : Perform dose-response curves in triplicate to account for variability .
- Data Transparency : Disclose synthesis conditions (e.g., solvent, catalysts) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
